N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a quinoline core, a butyl group, and a chlorobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base. The resulting product is then subjected to further reactions to introduce the butyl group and the chlorobenzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
Uniqueness
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of the chlorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-3-12-22-18-10-7-16(13-14(18)4-11-19(22)23)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,13,21H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCZCECAFUJWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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